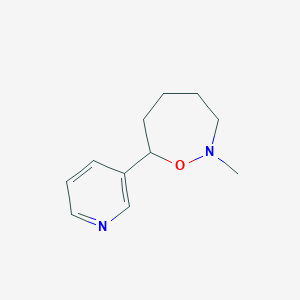
2-Methyl-7-pyridin-3-yloxazepane
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-Methyl-7-pyridin-3-yloxazepane, also known as MPO, is a chemical compound that has been widely studied for its potential use in scientific research. This compound is a heterocyclic compound that has been found to have various biochemical and physiological effects. In
Wirkmechanismus
The mechanism of action of 2-Methyl-7-pyridin-3-yloxazepane involves its binding to GPCRs. When 2-Methyl-7-pyridin-3-yloxazepane binds to a GPCR, it can activate or inhibit the signaling pathway of the receptor. This can lead to various physiological effects depending on the receptor and the tissue it is expressed in.
Biochemische Und Physiologische Effekte
2-Methyl-7-pyridin-3-yloxazepane has been found to have various biochemical and physiological effects. It has been shown to modulate the activity of GPCRs involved in pain sensation, inflammation, and cardiovascular function. 2-Methyl-7-pyridin-3-yloxazepane has also been found to have anxiolytic effects in animal models.
Vorteile Und Einschränkungen Für Laborexperimente
One advantage of using 2-Methyl-7-pyridin-3-yloxazepane in lab experiments is its specificity for certain GPCRs. This allows researchers to study specific signaling pathways without affecting other pathways. However, one limitation of using 2-Methyl-7-pyridin-3-yloxazepane is its low solubility in aqueous solutions, which can make it difficult to work with in certain experiments.
Zukünftige Richtungen
There are several future directions for the study of 2-Methyl-7-pyridin-3-yloxazepane. One direction is the development of 2-Methyl-7-pyridin-3-yloxazepane derivatives that have improved solubility and potency. Another direction is the study of the physiological effects of 2-Methyl-7-pyridin-3-yloxazepane in different tissues and disease models. Additionally, the potential use of 2-Methyl-7-pyridin-3-yloxazepane as a therapeutic agent for certain diseases could be explored.
Conclusion:
In conclusion, 2-Methyl-7-pyridin-3-yloxazepane is a promising compound for scientific research due to its potential use as a ligand for GPCRs. Its synthesis method, mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions have been explored in this paper. Further research on 2-Methyl-7-pyridin-3-yloxazepane could lead to a better understanding of GPCR signaling pathways and the development of new therapeutic agents.
Synthesemethoden
The synthesis of 2-Methyl-7-pyridin-3-yloxazepane involves the reaction of 2-methyl-5-pyridin-3-yl-1,3-oxazepane with 2-bromoethanol. The reaction is carried out in anhydrous conditions using a solvent such as dichloromethane or chloroform. The product is then purified through column chromatography to obtain pure 2-Methyl-7-pyridin-3-yloxazepane.
Wissenschaftliche Forschungsanwendungen
2-Methyl-7-pyridin-3-yloxazepane has been studied for its potential use as a ligand for G protein-coupled receptors (GPCRs). GPCRs are a family of proteins that play a crucial role in cellular signaling and are involved in various physiological processes. 2-Methyl-7-pyridin-3-yloxazepane has been found to bind to certain GPCRs, which makes it a potential tool for studying GPCR signaling pathways.
Eigenschaften
CAS-Nummer |
1134-32-3 |
|---|---|
Produktname |
2-Methyl-7-pyridin-3-yloxazepane |
Molekularformel |
C11H16N2O |
Molekulargewicht |
192.26 g/mol |
IUPAC-Name |
2-methyl-7-pyridin-3-yloxazepane |
InChI |
InChI=1S/C11H16N2O/c1-13-8-3-2-6-11(14-13)10-5-4-7-12-9-10/h4-5,7,9,11H,2-3,6,8H2,1H3 |
InChI-Schlüssel |
MXAJYESQHKLEKL-UHFFFAOYSA-N |
SMILES |
CN1CCCCC(O1)C2=CN=CC=C2 |
Kanonische SMILES |
CN1CCCCC(O1)C2=CN=CC=C2 |
Synonyme |
2,3,4,5,6,7-Hexahydro-2-methyl-7-(3-pyridyl)-1,2-oxazepine |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.





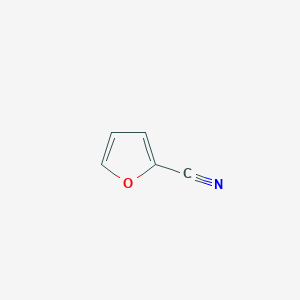
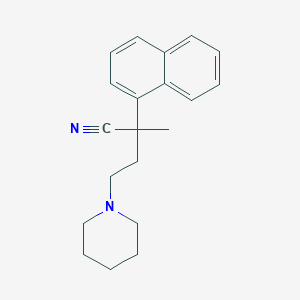

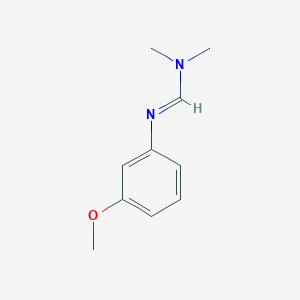

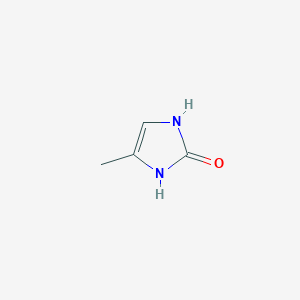
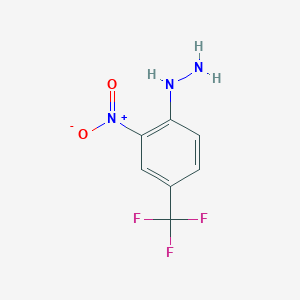
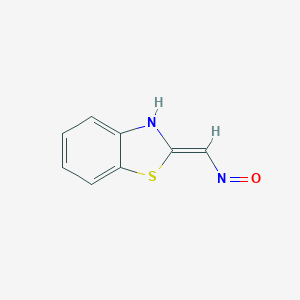
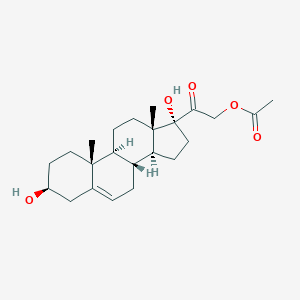
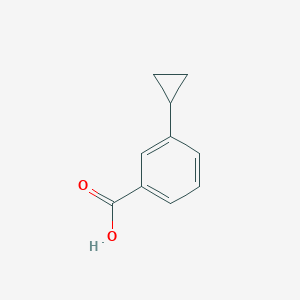
![4-[[(2,4-Dinitrophenyl)hydrazinylidene]methyl]benzene-1,3-diol](/img/structure/B73182.png)
